

Introduction: A Versatile Halogenated Phenol in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chlorophenol**

Cat. No.: **B1276391**

[Get Quote](#)

3-Bromo-2-chlorophenol is a disubstituted phenol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on a benzene ring offers a unique combination of reactivity and steric influence, making it a valuable intermediate for targeted molecular design. For drug development professionals, understanding the precise physicochemical properties of this compound is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel therapeutic agents.

Notably, **3-Bromo-2-chlorophenol** serves as a key precursor in the synthesis of advanced therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy.^[1] It has also been utilized in the development of dual inhibitors for the D2 dopamine and dopamine transporter (DAT) receptors, targeting complex neurological disorders like schizophrenia.^[1] This guide provides a comprehensive analysis of its core properties, experimental methodologies for their determination, and insights into its safe handling and application.

Caption: Chemical Structure of **3-Bromo-2-chlorophenol**.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties govern its solubility, reactivity, and behavior in both laboratory and biological systems. The key physicochemical data for **3-Bromo-2-chlorophenol** are summarized below.

Property	Value	Source
CAS Number	863870-87-5; 66024-94-0	[2] [3]
Molecular Formula	C ₆ H ₄ BrClO	[3]
Molecular Weight	207.45 g/mol	[3]
Appearance	White powder, lumps, or fused solid	[4]
Melting Point	60 °C	[2]
Boiling Point	246.1 ± 20.0 °C (Predicted)	[2]
Density	1.788 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	7.53 ± 0.10 (Predicted)	[2]
Flash Point	102.7 °C	
XLogP3 (LogP)	2.9	[3] [5]
Storage Conditions	Room Temperature, Inert Atmosphere	[2] [5]

Field Insights:

- pKa: The predicted pKa of 7.53 indicates that **3-Bromo-2-chlorophenol** is a weak acid, typical for a phenol.[\[2\]](#) In a drug discovery context, this value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). At this pH, a significant portion of the molecules will exist in their deprotonated, phenoxide form, which can influence solubility, membrane permeability, and receptor binding interactions.
- LogP: A LogP value of 2.9 suggests a moderate degree of lipophilicity.[\[3\]](#)[\[5\]](#) This is often a desirable characteristic in drug candidates, as it represents a balance between aqueous solubility for formulation and distribution in the bloodstream, and lipid solubility for crossing cellular membranes to reach the target site.
- Melting Point: The sharp melting point of 60 °C is an important indicator of purity.[\[2\]](#) In a laboratory setting, a broad melting range would suggest the presence of impurities,

necessitating further purification before use in sensitive synthetic steps.

Spectroscopic Profile: A Structural Verification Guide

While publicly accessible, peer-reviewed spectra for **3-Bromo-2-chlorophenol** are not abundant, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for researchers to verify the identity and purity of the compound after synthesis or purchase.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum would display signals corresponding to the three aromatic protons.

- Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton ortho to the hydroxyl group will likely appear as a doublet. The other two protons will exhibit coupling to each other (meta coupling, small J-value) and potentially to the other proton, resulting in a doublet of doublets or a triplet-like pattern depending on the coupling constants. The electron-withdrawing effects of the chlorine and bromine atoms will generally shift the signals downfield compared to unsubstituted phenol.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a fingerprint of the functional groups present.

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
- C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
- C=C Aromatic Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.
- C-O Stretch: A strong band around 1200-1260 cm⁻¹ will indicate the C-O bond of the phenol.
- C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹, and can be used for confirmation but are often complex.

Mass Spectrometry (Predicted)

Mass spectrometry is definitive for determining molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The exact mass is 205.91341 Da.[3][5]
- Isotopic Pattern: The presence of both bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion. The spectrum will show peaks at M , $M+2$, and $M+4$, with relative intensities that are a convolution of the individual halogen patterns, providing unambiguous confirmation of the compound's elemental formula.

Experimental Protocols for Property Determination

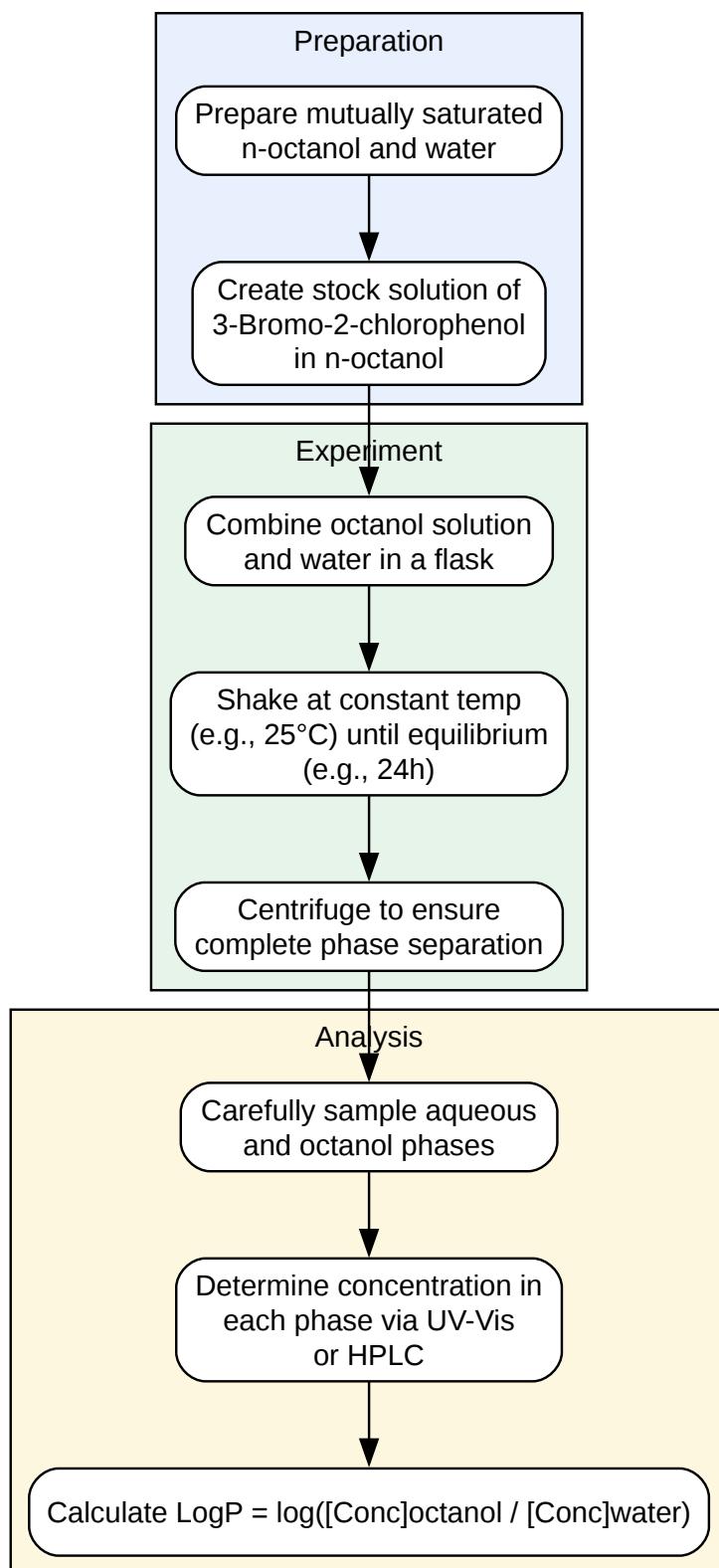
To ensure scientific integrity, the methods used to determine key physicochemical properties must be robust and reproducible.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable means to assess the purity and identity of a solid sample.

Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, narrow melting range (typically $<1^\circ\text{C}$) that matches the literature value is a strong indicator of high purity.

Methodology:


- **Sample Preparation:** Finely powder a small amount of dry **3-Bromo-2-chlorophenol**.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into a calibrated digital melting point apparatus.
- **Measurement:**

- Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (60 °C).
- Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
- Data Recording: Record the temperature at which the first liquid appears (T_1) and the temperature at which the last solid melts (T_2). The melting range is $T_1 - T_2$.

Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)

This protocol is the gold standard for measuring the octanol-water partition coefficient, a critical parameter in drug design.

Causality: The LogP value quantifies the differential solubility of a compound in a non-polar solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water). This value is directly correlated with a drug's ability to passively diffuse across biological membranes.

[Click to download full resolution via product page](#)

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Safety, Handling, and Storage

Proper handling of halogenated phenols is paramount for laboratory safety. **3-Bromo-2-chlorophenol** is classified as hazardous and requires careful management.[\[3\]](#)

GHS Hazard Classification

Hazard Class	Code	Statement	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	[3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[6\]](#)[\[7\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[6\]](#)
 - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. Avoid exposing open cuts or abraded skin.[\[6\]](#)[\[8\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[\[6\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[6\]](#)

Storage

- Store in a tightly closed container in a dry, well-ventilated place.[\[6\]](#)

- For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-2-chlorophenol CAS#: 863870-87-5 [m.chemicalbook.com]
- 3. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chlorophenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Bromo-3-chlorophenol | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Phenol in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276391#3-bromo-2-chlorophenol-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com